6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-chloropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-5-9(6-15)7-16-13(11)18-12-8-17-3-1-10(12)2-4-17/h5,7,10,12H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJINEHBVLSWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=C(C=N3)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1-Azabicyclo[2.2.2]octane core: This can be achieved through a cyclization reaction involving a suitable amine and a dihalide.
Attachment of the pyridine ring: This step often involves a nucleophilic substitution reaction where the bicyclic amine reacts with a chloropyridine derivative.
Introduction of the carbonitrile group: This can be done through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the carbonitrile group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
- Azabicyclo[2.2.2]octane System: Shared with Aceclidine , the thienopyrimidinone derivative , and the carbonitrile analog , this bicyclic framework is a common pharmacophore, likely contributing to receptor binding or metabolic stability.
- Functional Group Diversity: The target compound’s ether linkage distinguishes it from Aceclidine’s ester group, which may alter hydrolysis susceptibility.
Pharmacological and Physicochemical Properties
- Metabolic Stability : The ether linkage in the target compound may confer greater stability compared to Aceclidine’s ester, which is prone to enzymatic hydrolysis .
- Electron-Withdrawing Effects : The chloro and carbonitrile groups on the pyridine ring could enhance binding affinity to electron-deficient biological targets, a feature absent in simpler azabicyclo carbonitriles (e.g., ) .
- Solid-State Properties : emphasizes the importance of crystalline forms for bioavailability, suggesting that the target compound’s substituents may influence its crystallinity and solubility .
Biological Activity
6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of neurological applications. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound's structure can be dissected into two primary components: the azabicyclo moiety and the chloropyridine derivative. The azabicyclo[2.2.2]octane structure is known for its role in modulating neurotransmitter systems, particularly acetylcholine receptors.
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN4O |
| Molecular Weight | 252.71 g/mol |
| CAS Number | 120570-05-0 |
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it acts as an agonist at the alpha7 subtype, which is implicated in cognitive processes and neuroprotection.
Key Findings:
- Agonistic Activity : The compound has shown promising results in enhancing cognitive functions in animal models, particularly through auditory sensory gating tests.
- Neuroprotective Effects : It exhibits protective effects against neurotoxic agents, suggesting potential applications in neurodegenerative diseases.
Biological Activity Studies
Several studies have investigated the pharmacological effects of this compound:
In Vivo Studies
- A study demonstrated that administration of the compound improved cognitive performance in rats, as evidenced by enhanced performance in the novel object recognition task, indicating potential benefits for conditions like schizophrenia .
In Vitro Studies
- In vitro assays have confirmed that the compound effectively binds to alpha7 nAChRs with high affinity, promoting neuronal survival and reducing apoptosis under stress conditions.
Case Studies
- Cognitive Enhancement : In a controlled trial involving rodent models, the compound was administered at varying dosages to assess its impact on memory retention and learning capabilities. Results indicated significant improvements in both parameters at doses correlating with receptor activation levels.
- Neuroprotection : Another study focused on the neuroprotective properties of the compound against oxidative stress-induced cell death in neuronal cultures. The results showed a marked reduction in cell death rates when treated with the compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
